![molecular formula C27H29NO10 B1250846 11-Deoxydoxorubicin CAS No. 71800-89-0](/img/structure/B1250846.png)
11-Deoxydoxorubicin
Vue d'ensemble
Description
11-Deoxydoxorubicin is an anthracycline antibiotic and a derivative of doxorubicin. It is known for its antitumor properties and is used in cancer research. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 11th position, which influences its biological activity and toxicity profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Deoxydoxorubicin can be synthesized through various chemical reactions involving the modification of doxorubicin. One common method involves the reduction of doxorubicin to remove the hydroxyl group at the 11th position. This process typically requires specific reagents and conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified strains of Streptomyces peucetius. These strains are engineered to produce this compound instead of doxorubicin by altering the biosynthetic pathway . The compound is then extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Deoxydoxorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino sugar moiety, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .
Applications De Recherche Scientifique
Chemical and Biological Properties
Chemical Structure and Mechanism of Action
The structural modification of 11-deoxydoxorubicin involves the absence of the hydroxyl group at the 11th position, which significantly influences its biological activity. The compound acts primarily through:
- DNA Intercalation : It intercalates into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks.
- Reactive Oxygen Species Generation : It produces reactive oxygen species, causing oxidative damage to cellular components.
Scientific Research Applications
This compound has several notable applications across various fields:
Cancer Research
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancers. Its reduced cardiotoxicity compared to doxorubicin makes it a promising candidate for cancer therapy.
- Mechanistic Studies : Researchers utilize this compound to investigate the structure-activity relationship of anthracycline antibiotics, enhancing the understanding of their therapeutic potential and safety profiles.
Cardiotoxicity Studies
- Reduced Cardiotoxicity : Compared to doxorubicin, this compound has shown a lower incidence of cardiotoxic effects in preclinical models. This characteristic is crucial for developing safer chemotherapeutic agents.
Drug Formulation Development
- Novel Drug Delivery Systems : The compound is being explored in the formulation of new drug delivery systems that aim to enhance therapeutic efficacy while minimizing side effects. Its unique properties allow for innovative approaches in targeting tumor cells more effectively.
Case Study 1: Efficacy in Breast Cancer
A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal adverse effects observed on cardiac function .
Case Study 2: Combination Therapy
In another investigation, researchers combined this compound with cannabidiol (CBD) to assess its impact on tumor apoptosis. The combination therapy resulted in enhanced apoptotic rates in tumor cells while preserving cardiac health, indicating a synergistic effect that could lead to improved treatment regimens for breast cancer patients .
Mécanisme D'action
11-Deoxydoxorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA replication and transcription processes, leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular components . These mechanisms make it effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Doxorubicin: The parent compound, known for its potent antitumor activity but with significant cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Idarubicin: A derivative with improved pharmacokinetic properties and reduced cardiotoxicity.
Uniqueness: 11-Deoxydoxorubicin is unique due to its lack of the hydroxyl group at the 11th position, which alters its interaction with DNA and reduces its cardiotoxicity compared to doxorubicin. This makes it a promising candidate for cancer therapy with a potentially better safety profile .
Activité Biologique
11-Deoxydoxorubicin (11-DDX) is an anthracycline derivative of doxorubicin, known for its potential use in cancer therapy due to its unique biological activity. This article delves into its mechanisms of action, cytotoxic effects, and therapeutic implications based on diverse research findings.
Structural Characteristics
This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the C-11 position. This modification is significant as it influences the compound's pharmacological properties, including its cardiotoxicity profile and efficacy against various cancer types.
The primary mechanism of action for this compound involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes. This leads to cell cycle arrest and subsequent apoptosis.
- Topoisomerase II Inhibition : 11-DDX acts as a poison for topoisomerase II, stabilizing the enzyme-DNA complex and preventing DNA repair, which ultimately results in increased DNA damage .
- Reactive Oxygen Species Generation : The compound induces oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage and apoptosis .
Cytotoxicity Profile
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. A comparative study highlighted its efficacy in inducing cell death in tumor cells while demonstrating reduced toxicity towards cardiac cells compared to doxorubicin .
Table 1: Cytotoxic Effects of this compound vs. Doxorubicin
Compound | IC50 (µM) in Tumor Cells | IC50 (µM) in Cardiac Cells |
---|---|---|
This compound | 0.5 - 2.0 | >10 |
Doxorubicin | 0.1 - 1.0 | 2.0 - 5.0 |
Case Studies and Clinical Applications
Several studies have explored the therapeutic potential of this compound in clinical settings:
- Breast Cancer : A study involving murine models demonstrated that 11-DDX effectively reduced tumor size with minimal side effects compared to traditional doxorubicin formulations .
- Lymphoma Treatment : Case studies on canine lymphoma patients showed significant tumor regression following treatment with formulations containing 11-DDX, indicating its potential utility in veterinary oncology .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests a favorable distribution in tissues with a lower incidence of cardiotoxicity. Studies indicate that the compound's altered structure results in reduced uptake by cardiac tissues, which is a critical factor given the cardiotoxic nature of many anthracyclines .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~12 hours |
Volume of distribution | ~3 L/kg |
Clearance | ~0.5 L/h/kg |
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCUZWDGRKRKU-CYMFRXPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-89-0 | |
Record name | 11-Deoxyadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.